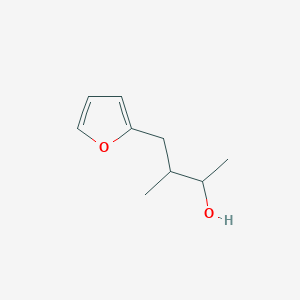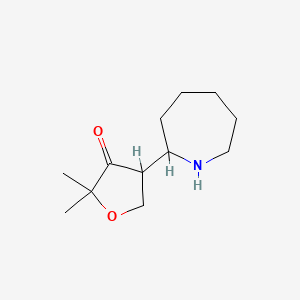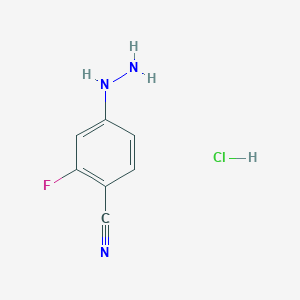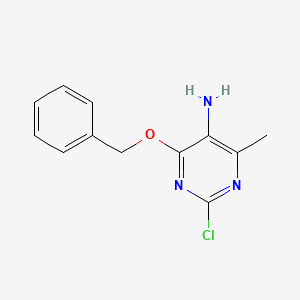
2-(4-Bromothiophen-3-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiophen-3-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol . This compound features a bromothiophene group attached to a cyclohexanol moiety, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-3-yl)cyclohexan-1-ol typically involves the bromination of thiophene followed by a cyclohexanol substitution. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a bromothiophene derivative with a cyclohexanol derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 2-(4-Bromothiophen-3-yl)cyclohexanone.
Reduction: 2-(4-Thiophen-3-yl)cyclohexan-1-ol.
Substitution: 2-(4-Aminothiophen-3-yl)cyclohexan-1-ol or 2-(4-Thiophen-3-ylthio)cyclohexan-1-ol.
Scientific Research Applications
2-(4-Bromothiophen-3-yl)cyclohexan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene group can engage in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromothiophen-3-yl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(4-Thiophen-3-yl)cyclohexan-1-ol: Similar structure but without the bromine atom.
2-(4-Aminothiophen-3-yl)cyclohexan-1-ol: Similar structure but with an amino group instead of a bromine atom.
Uniqueness
2-(4-Bromothiophen-3-yl)cyclohexan-1-ol is unique due to the presence of both a bromothiophene group and a cyclohexanol moiety.
Properties
Molecular Formula |
C10H13BrOS |
|---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
2-(4-bromothiophen-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H13BrOS/c11-9-6-13-5-8(9)7-3-1-2-4-10(7)12/h5-7,10,12H,1-4H2 |
InChI Key |
WNYZNIAFZRHMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CSC=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[2-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13274811.png)
![N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13274817.png)
![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B13274824.png)

![1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13274828.png)
![Methyl 4-[(propylamino)methyl]benzoate](/img/structure/B13274844.png)
![6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13274849.png)
![Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B13274863.png)



![2-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B13274883.png)

![4-{[1-(Pyridin-3-yl)ethyl]amino}pentan-1-ol](/img/structure/B13274887.png)
